2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride
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Overview
Description
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O2 and a molecular weight of 237.0832 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride typically involves the nitration of a benzylamine derivative followed by chlorination and methylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methylbenzylamine
- 2-Chloro-6-nitrobenzylamine
- N-Methyl-6-nitrobenzylamine
Uniqueness
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research applications .
Properties
CAS No. |
93839-69-1 |
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Molecular Formula |
C8H10Cl2N2O2 |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-10-5-6-7(9)3-2-4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H |
InChI Key |
IVCUINMPRWYMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1Cl)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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